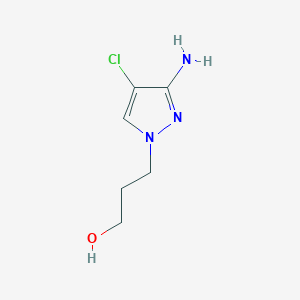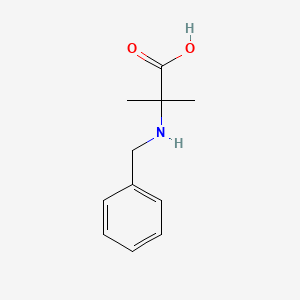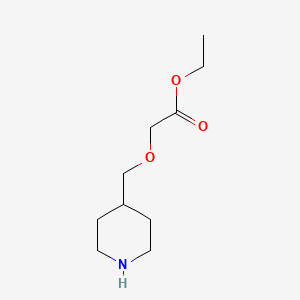![molecular formula C15H15N3O4 B13521357 7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound belonging to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a phenylmethoxycarbonyl group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple steps:
-
Formation of the Imidazo[1,2-a]pyrazine Core: : This can be achieved through the cyclization of appropriate precursors.
-
Introduction of the Phenylmethoxycarbonyl Group: : This step often involves the use of phenylmethoxycarbonyl chloride in the presence of a base like triethylamine to protect the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonyl group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the imidazo[1,2-a]pyrazine core, potentially reducing double bonds or other reducible groups within the structure.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmethoxycarbonyl aldehyde, while reduction could produce a dihydro derivative of the imidazo[1,2-a]pyrazine core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, influencing biological pathways and processes.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications, including as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism by which 7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate specific pathways, leading to the desired biological or chemical outcomes. For example, the compound may inhibit or activate certain enzymes, influencing metabolic pathways or signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
- 2-(difluoromethyl)-7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical reactivity and potential applications. For instance, the presence of the phenylmethoxycarbonyl group may enhance its stability and reactivity in certain chemical reactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H15N3O4 |
|---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)12-8-16-13-9-17(6-7-18(12)13)15(21)22-10-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,19,20) |
InChI-Schlüssel |
GDUKAKAEXORDAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=NC=C2C(=O)O)CN1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


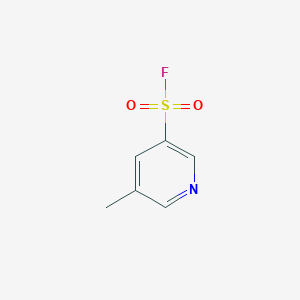
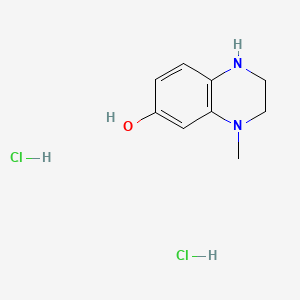
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)
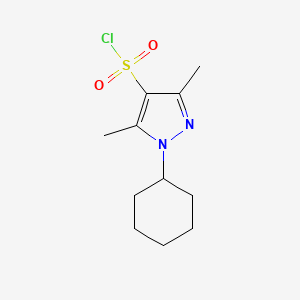


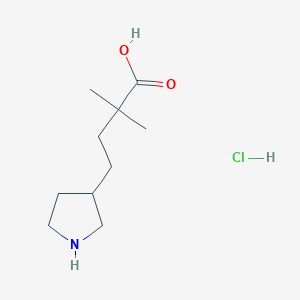
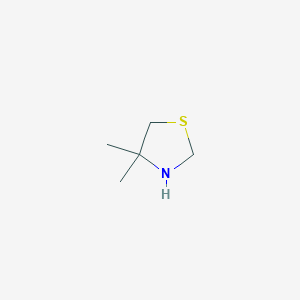
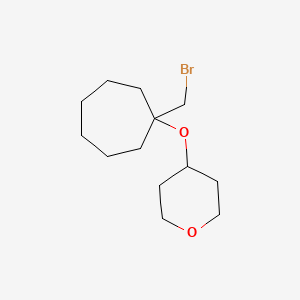

![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
